molecular formula C29H39N7O2 B12083607 Substituted piperidines-1

Substituted piperidines-1

Cat. No.: B12083607
M. Wt: 517.7 g/mol
InChI Key: NLJAGSJEAGPLOW-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituted piperidines-1 are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom and various substituents attached to the ring. These compounds are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products. The piperidine ring is a versatile scaffold that can be functionalized to enhance biological activity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Substituted piperidines-1 can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves multicomponent reactions (MCRs) due to their efficiency and high yields. These reactions are typically carried out in the presence of catalysts such as polystyrene-supported sulfonic acid, which offers shorter reaction times and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Substituted piperidines-1 undergo various chemical reactions, including:

    Oxidation: Conversion of piperidines to piperidinones using oxidizing agents.

    Reduction: Reduction of piperidinones back to piperidines using reducing agents.

    Substitution: Introduction of different substituents on the piperidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

Substituted piperidines-1 have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of substituted piperidines-1 involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can modulate biological pathways by binding to active sites or altering the conformation of target proteins. For example, some substituted piperidines act as inhibitors of phosphatidylinositol-3-kinase, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Substituted piperidines-1 can be compared with other similar compounds, such as:

This compound are unique due to their structural versatility and ability to undergo various chemical modifications, making them valuable in drug discovery and development .

Properties

Molecular Formula

C29H39N7O2

Molecular Weight

517.7 g/mol

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]propanamide

InChI

InChI=1S/C29H39N7O2/c1-29(2,30)28(38)31-25(14-8-11-21-9-4-3-5-10-21)27(37)36-19-17-23(18-20-36)24-13-7-6-12-22(24)15-16-26-32-34-35-33-26/h3-7,9-10,12-13,23,25H,8,11,14-20,30H2,1-2H3,(H,31,38)(H,32,33,34,35)/t25-/m1/s1

InChI Key

NLJAGSJEAGPLOW-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N

Canonical SMILES

CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.